molecular formula C12H12O3 B2960898 (1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid CAS No. 2166274-55-9

(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid

Cat. No. B2960898
CAS RN: 2166274-55-9
M. Wt: 204.225
InChI Key: MUYBSVYPZZLXBL-VHSXEESVSA-N
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Description

(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 5565-88-8 . It has a unique structure that offers potential for diverse applications, such as drug synthesis and catalyst development.


Molecular Structure Analysis

The molecular structure of (1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid is represented by the InChI Code: 1S/C12H12O3/c13-11(8-4-2-1-3-5-8)9-6-7-10(9)12(14)15/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1 . This compound has a molecular weight of 204.23 .


Physical And Chemical Properties Analysis

(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid is a powder at room temperature . It has a melting point of 127-128°C .

Scientific Research Applications

Synthesis and Structural Study of Amino Acids

Research by Izquierdo et al. (2005) demonstrates the enantiodivergent synthesis of derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, highlighting the cyclobutane ring's role as a structure-promoting unit. This work is significant for understanding the structural properties and potential applications of cyclobutane-containing compounds in rigid peptide synthesis (Izquierdo et al., 2005).

Development of Peptide Dendrimers

Gutiérrez-Abad et al. (2010) synthesized cyclobutane-containing C(3)-symmetric peptide dendrimers, employing a convergent approach from 1,3,5-trisubstituted benzene. This study showcases the utility of cyclobutane in the design of complex dendrimer structures, offering potential applications in materials science and bioengineering (Gutiérrez-Abad, O. Illa, & R. Ortuño, 2010).

Study of Aromaticity and Antiaromaticity

The study of benzocyclobutadiene by Trahanovsky and Fischer (1990) through flow nuclear magnetic resonance (NMR) provides insight into the aromaticity and antiaromaticity of cyclic delocalized π-electron systems. This research is crucial for understanding the reactivity and stability of benzocyclic compounds, with implications for synthetic chemistry and the development of new materials (Trahanovsky & Fischer, 1990).

Safety and Hazards

The safety information for (1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R,2S)-2-benzoylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11(8-4-2-1-3-5-8)9-6-7-10(9)12(14)15/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYBSVYPZZLXBL-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid

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